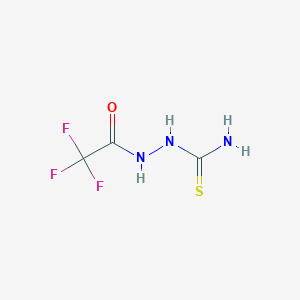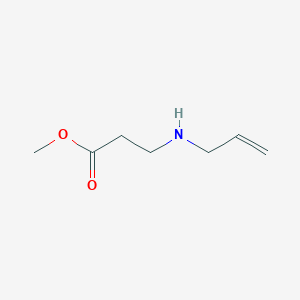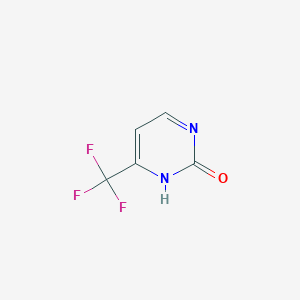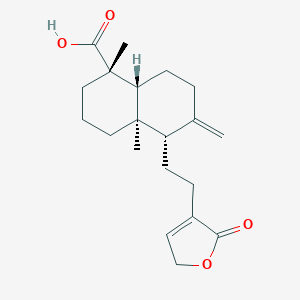
5-Methylmyosmin
Übersicht
Beschreibung
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, also known as 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolit von Nikotin
5-Methylmyosmin ist ein Metabolit von Nikotin . Das bedeutet, es ist ein Produkt des Stoffwechselprozesses von Nikotin, einer primären Suchtstoff, die in Tabak gefunden wird .
Tabakalkaloid
Myosmin ist ein Alkaloid, das in Tabak und anderen Pflanzen vorkommt . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Diese Gruppe umfasst auch einige verwandte Verbindungen mit neutralen und sogar schwach sauren Eigenschaften.
Hemmung der Aromatase
Myosmin hemmt die Aromatase stärker als Nikotin . Aromatase ist ein Enzym, das an der Produktion von Östrogen beteiligt ist und eine Schlüsselrolle beim Wachstum bestimmter Arten von Brustkrebszellen spielt.
Dopaminausschüttung
Myosmin setzt Dopamin bei erwachsenen, aber nicht bei jugendlichen Ratten frei . Dopamin ist eine Art von Neurotransmitter, also eine Substanz, die Nerven verwenden, um Botschaften untereinander zu senden. Es ist verantwortlich für viele Funktionen, darunter Gedächtnis, Schlaf, Stimmung, angenehme Belohnung, Verhalten und Kognition.
Nikotinähnliche Verhaltenseffekte
Jüngste Studien haben gezeigt, dass Nicht-Nikotin-Tabakbestandteile auch nikotinähnliche Verhaltenseffekte hervorrufen können . Myosmin, das strukturell Nikotin ähnelt, kann die Sucht-verbundenen Effekte von Nikotin entweder vollständig oder teilweise nachahmen .
Bestimmung von Myosmin in Zigaretten
Es wurde eine selektive Methode zur Bestimmung von Myosmin (einem Tabakalkaloid) unter Verwendung von molekular geprägten Polymeren (MIPs) auf Basis von Fe3O4@SiO2 und PAMAM-Dendrimeren entwickelt . Die MIPs wurden zur Bestimmung von Myosmin in Zigaretten verwendet, und der Erholungsbereich lag bei 84,2–93,5 %, mit RSD-Werten im Bereich von 0,41–3,1 % . Diese Methode kombiniert die Vorteile der einfachen Vorbereitung und der bemerkenswerten Selektivität, was ihr exzellente Anwendungsperspektiven für die empfindliche Bestimmung von Spuren von Myosmin in Tabakprodukten verleiht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns
Zukünftige Richtungen
The future directions for research on “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” could include further investigation into its potential biological activities, such as its antiviral properties . Additionally, more research could be conducted to explore its chemical reactivity and potential applications in organic synthesis .
Wirkmechanismus
Target of Action
5-Methyl Myosmine, also known as 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, is a minor tobacco alkaloid . It is chemically related to nicotine . The primary targets of 5-Methyl Myosmine are the aromatase enzymes and the dopamine receptors in the human body .
Mode of Action
5-Methyl Myosmine interacts with its targets in a couple of ways. It inhibits aromatase enzymes, which are involved in the conversion of androgens to estrogens . This inhibition is sevenfold more potent than that of nicotine . Additionally, 5-Methyl Myosmine releases dopamine, a neurotransmitter associated with pleasure and reward, in adult rats .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl Myosmine are primarily those involving the metabolism of estrogens and the release of dopamine. By inhibiting aromatase enzymes, 5-Methyl Myosmine can potentially disrupt the normal balance of hormones in the body . The release of dopamine can affect mood and behavior .
Pharmacokinetics
It is known that 5-methyl myosmine can be metabolized in the body .
Result of Action
The inhibition of aromatase by 5-Methyl Myosmine could potentially lead to a decrease in the levels of estrogen in the body . This could have various effects, depending on the individual’s gender, age, and overall health. The release of dopamine could lead to changes in mood and behavior .
Action Environment
The action, efficacy, and stability of 5-Methyl Myosmine can be influenced by various environmental factors. For example, the presence of other substances, such as other tobacco alkaloids, could potentially affect the action of 5-Methyl Myosmine . Additionally, factors such as pH and temperature could potentially affect the stability of 5-Methyl Myosmine .
Biochemische Analyse
Biochemical Properties
It is known that it is a metabolite of nicotine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nicotine metabolism
Metabolic Pathways
Given its status as a metabolite of nicotine, it is likely involved in similar metabolic pathways . This could potentially include interactions with enzymes or cofactors involved in nicotine metabolism, as well as effects on metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJZUAPDXWXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508852 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102780-52-9 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




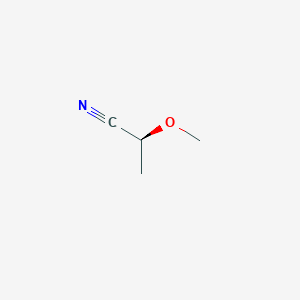
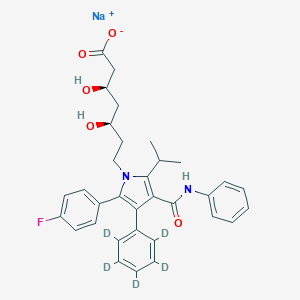


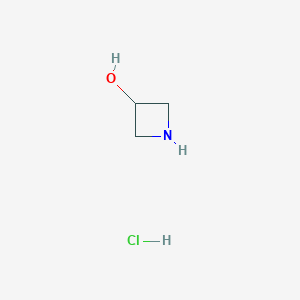
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)


